molecular formula C22H33NO3 B1196341 Napelline

Napelline

Cat. No.: B1196341
M. Wt: 359.5 g/mol
InChI Key: AZAZKLKDEOMJBJ-BOPAMEKVSA-N
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Description

Napelline is a diterpenoid alkaloid isolated from the plant Aconitum kusnezoffii, a widely-cultivated herbaceous perennial known for its toxicity and historical use in traditional medicine . This compound is part of a larger class of natural products known for their complex structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of napelline involves several intricate steps. One notable method is the Zhao/Ma synthesis, which begins with the TADDOL-catalyzed addition of methacrolein to a diene, followed by a series of reactions including hydrolysis, nitrile formation, and intramolecular Mannich cyclization . Another approach involves the stereospecific synthesis of a triketolactam intermediate, which is then converted to this compound through a series of rearrangements and reductions .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most production methods are confined to laboratory settings and focus on total synthesis from simpler organic compounds.

Chemical Reactions Analysis

Types of Reactions: Napelline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Zhao/Ma synthesis involves oxidative cyclization and reduction steps .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include methacrolein, TADDOL, and lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperature controls and the use of catalysts to facilitate complex cyclizations and rearrangements .

Major Products: The major products formed from these reactions are intermediates that eventually lead to the formation of this compound. These include diketones, enones, and triketones, which are crucial for the final cyclization steps .

Scientific Research Applications

Comparison with Similar Compounds

Napelline is part of a group of diterpenoid alkaloids that include compounds like aconitine, songorine, and talatisamine . Compared to these compounds, this compound exhibits unique biological activities, such as higher anticancer activity compared to talatisamine . Its structural complexity and specific interactions with molecular targets distinguish it from other similar alkaloids.

List of Similar Compounds:
  • Aconitine
  • Songorine
  • Talatisamine
  • Dehydrothis compound
  • 12-epi-Napelline

Properties

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1

InChI Key

AZAZKLKDEOMJBJ-BOPAMEKVSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Synonyms

napelline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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